molecular formula C11H19NO6 B136163 N-Boc-iminodipropionic acid CAS No. 143766-89-6

N-Boc-iminodipropionic acid

Cat. No.: B136163
CAS No.: 143766-89-6
M. Wt: 261.27 g/mol
InChI Key: NIFJJASPEGEHDS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-iminodipropionic acid is typically synthesized through the reaction of an imine with tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under mild conditions, often at room temperature, and does not require a catalyst . The general reaction scheme is as follows:

Imine+Boc2ON-Boc-iminodipropionic acid\text{Imine} + \text{Boc}_2\text{O} \rightarrow \text{this compound} Imine+Boc2​O→N-Boc-iminodipropionic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as ultrasound irradiation and catalyst-free conditions, has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-Boc-iminodipropionic acid undergoes various chemical reactions, including:

    Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Oxidizing Agents: Mild oxidizing agents can be used to oxidize the imine group.

Major Products Formed:

    Deprotected Amines: Removal of the Boc group yields the corresponding amine.

    Oxidized Products: Oxidation of the imine group can lead to the formation of various oxidized derivatives.

Scientific Research Applications

N-Boc-iminodipropionic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Boc-iminodipropionic acid involves the protection of functional groups during chemical synthesis. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, allowing for the stepwise construction of complex molecules . The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

    N-Boc-glycine: Another Boc-protected amino acid used in peptide synthesis.

    N-Boc-alanine: Similar in structure and used for similar purposes in organic synthesis.

Uniqueness: N-Boc-iminodipropionic acid is unique due to its specific structure, which allows for the protection of both hydroxyl and amino groups. This dual functionality makes it particularly useful in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-[2-carboxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12(6-4-8(13)14)7-5-9(15)16/h4-7H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFJJASPEGEHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143766-89-6
Record name N-Boc-imiodipropionic acid
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